molecular formula C15H14FNO2 B7512626 N-[(2-fluorophenyl)methyl]-4-hydroxy-N-methylbenzamide

N-[(2-fluorophenyl)methyl]-4-hydroxy-N-methylbenzamide

Cat. No. B7512626
M. Wt: 259.27 g/mol
InChI Key: YYSLPUFUAXIFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-fluorophenyl)methyl]-4-hydroxy-N-methylbenzamide, commonly known as FMAU, is a synthetic compound that has been widely used in scientific research. It belongs to the class of compounds known as thymidine analogs, and its chemical structure is similar to that of thymidine, a nucleoside that is essential for DNA synthesis. FMAU is a valuable tool for studying various biological processes, including DNA replication, cell division, and cancer development.

Mechanism of Action

FMAU is a thymidine analog that is incorporated into newly synthesized DNA during cell division. Once incorporated, it can be detected using PET imaging, which allows researchers to visualize the rate of DNA synthesis and cell proliferation. FMAU is preferentially taken up by rapidly dividing cells, including cancer cells, making it a valuable tool for cancer diagnosis and treatment.
Biochemical and Physiological Effects:
FMAU has been shown to have minimal toxicity and is well-tolerated in animal models. It is rapidly cleared from the body and does not accumulate in tissues, making it a safe and effective radiotracer for PET imaging. FMAU has also been shown to have anti-tumor effects in preclinical studies, indicating its potential as a therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMAU is its ability to selectively label rapidly dividing cells, making it a valuable tool for cancer diagnosis and treatment. It is also relatively easy to synthesize and can be radiolabeled with various isotopes for PET imaging. However, FMAU has some limitations, including its short half-life and limited availability, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research involving FMAU. One area of interest is the development of new radiolabeled thymidine analogs that can be used for PET imaging. Another area of interest is the use of FMAU in combination with other imaging agents to improve cancer diagnosis and treatment. Additionally, FMAU could be used to study the mechanisms of action of various anti-cancer drugs and to develop new therapies for cancer treatment.

Synthesis Methods

FMAU can be synthesized using a multi-step process that involves the reaction of 2-fluorobenzylamine with 4-hydroxybenzoyl chloride, followed by the addition of methylamine. The resulting compound is purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

FMAU has been extensively used in scientific research as a radiotracer for imaging various biological processes. It is particularly useful for studying DNA synthesis and cell proliferation, as it is incorporated into newly synthesized DNA and can be visualized using positron emission tomography (PET) imaging. FMAU has also been used to investigate the mechanisms of action of various anti-cancer drugs and to develop new therapies for cancer treatment.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-hydroxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-17(10-12-4-2-3-5-14(12)16)15(19)11-6-8-13(18)9-7-11/h2-9,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSLPUFUAXIFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1F)C(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-fluorophenyl)methyl]-4-hydroxy-N-methylbenzamide

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